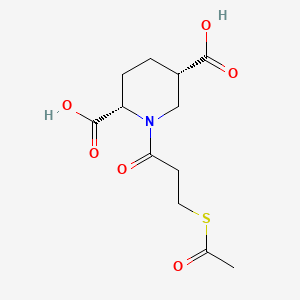![molecular formula C23H16N8O4 B14361557 10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) CAS No. 90665-69-3](/img/structure/B14361557.png)
10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including acting as enzyme cofactors and pigments . This compound is characterized by its unique structure, which includes two benzo[g]pteridine units connected by a propane-1,3-diyl linker.
Vorbereitungsmethoden
The synthesis of 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) typically involves multi-step organic reactions. The process begins with the preparation of benzo[g]pteridine intermediates, which are then linked via a propane-1,3-diyl bridge. Common synthetic routes include nucleophilic substitution reactions and organometallic couplings . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine rings. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying enzyme interactions and as a fluorescent probe in biological assays.
Industry: It is used in the development of dyes and pigments due to its unique optical properties.
Wirkmechanismus
The mechanism of action of 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) include other pteridine derivatives such as pterin and lumazine . Compared to these, 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) is unique due to its extended conjugation and the presence of the propane-1,3-diyl linker, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
90665-69-3 |
|---|---|
Molekularformel |
C23H16N8O4 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
10-[3-(2,4-dioxobenzo[g]pteridin-10-yl)propyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C23H16N8O4/c32-20-16-18(26-22(34)28-20)30(14-8-3-1-6-12(14)24-16)10-5-11-31-15-9-4-2-7-13(15)25-17-19(31)27-23(35)29-21(17)33/h1-4,6-9H,5,10-11H2,(H,28,32,34)(H,29,33,35) |
InChI-Schlüssel |
OLBDUVJWDICEBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCCN4C5=CC=CC=C5N=C6C4=NC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


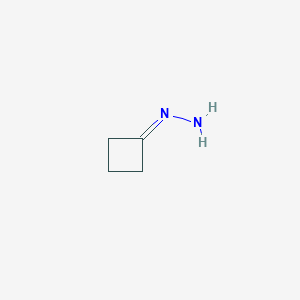
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
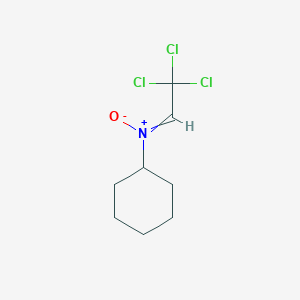

![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)
![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
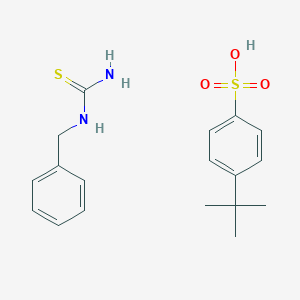
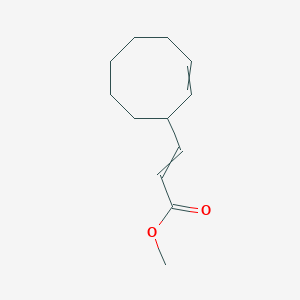
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
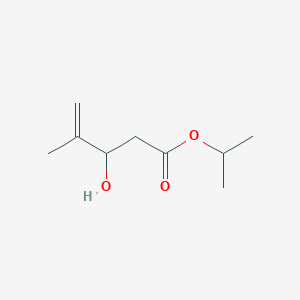
-lambda~5~-phosphane](/img/structure/B14361554.png)
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
